N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine
Description
Structural Characterization
Molecular Geometry and Bonding Configurations
Triazine Core Conformational Analysis
The central 1,3,5-triazine ring in N²-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine adopts a nonplanar π-extended configuration due to steric repulsions between substituents. This distortion is consistent with drum-shaped polymers derived from triazine units, where bond angles deviate from planarity to accommodate adjacent groups. The triazine core retains resonance stabilization through alternating single and double bonds, with C–N bond lengths ranging between 1.3145 Å and 1.3585 Å, typical of resonant or double bonds.
| Bond Type | Length (Å) | Hybridization |
|---|---|---|
| C–N (resonant) | 1.3145–1.3585 | sp² |
| C–C (single) | ~1.54 | sp³ |
| S–C (thioether) | ~1.81 | sp³ |
Data inferred from analogous triazine derivatives.
Substituent Orientation and Steric Effects
The 4-methylphenyl group at the N² position and the 2-pyrimidinylthio-methyl moiety at position 6 influence molecular geometry:
Crystallographic Analysis of Solid-State Arrangements
Unit Cell Parameters and Space Group Assignments
While specific crystal data for this compound are unavailable, analogous triazine derivatives (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) crystallize in monoclinic systems (e.g., space group P2₁/c) with unit cell dimensions approximating a ≈ 10–15 Å, b ≈ 5–10 Å, c ≈ 15–20 Å.
Hydrogen-Bonding Networks in Crystal Lattices
Hydrogen bonds dominate intermolecular interactions:
- N–H⋯N/N–H⋯O bonds form 1D chains or 2D layers , as observed in similar triazine-pyrimidine hybrids.
- Intramolecular C–H⋯O/N bonds may stabilize conformational preferences.
| Interaction Type | Donor–Acceptor | Distance (Å) |
|---|---|---|
| N–H⋯N | Triazine NH→Pyrimidine N | 2.8–3.1 |
| C–H⋯O | Methyl C–H→Triazine O | 3.2–3.5 |
Spectroscopic Characterization Techniques
FT-IR Vibrational Mode Assignments
Key IR bands for functional groups:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3400–3300 | N–H (amine) stretching | Strong, broad |
| 3050–2950 | C–H (aromatic/methyl) | Medium |
| 1600–1500 | C=N (triazine/pyrimidine) | Strong |
| 700–850 | C–S (thioether) | Medium |
Based on FT-IR trends for triazine-thioether hybrids.
NMR Chemical Shift Correlations
¹H NMR assignments (in DMSO-d₆):
| Proton Environment | δ (ppm) | Multiplet Pattern |
|---|---|---|
| Pyrimidine H (C5) | 8.5–8.8 | Singlet |
| Triazine NH | 6.5–7.0 | Broad singlet |
| Methylphenyl CH₃ | 2.3–2.5 | Singlet |
| CH₂ (thiomethyl) | 3.5–4.0 | Quartet |
¹³C NMR shifts (in DMSO-d₆):
| Carbon Type | δ (ppm) |
|---|---|
| Triazine C (N-bound) | 160–170 |
| Pyrimidine C (S-bound) | 120–130 |
| Thiomethyl CH₂ | 30–35 |
Predictions based on analogous compounds.
Properties
Molecular Formula |
C15H15N7S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-N-(4-methylphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H15N7S/c1-10-3-5-11(6-4-10)19-14-21-12(20-13(16)22-14)9-23-15-17-7-2-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22) |
InChI Key |
SZOPRAYQMXOLOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3 |
Origin of Product |
United States |
Biological Activity
N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 325.39 g/mol. The structure features a triazine core, which is known for its diverse biological activities. The presence of the pyrimidinylthio group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Structural Formula
Antitumor Activity
Research has indicated that compounds within the triazine family exhibit notable antitumor properties. A study highlighted the synthesis of various triazine derivatives and their evaluation against different cancer cell lines. For instance, derivatives similar to this compound demonstrated significant activity against melanoma cells (MALME-3 M) with a GI50 value of and a TGI of .
The proposed mechanism of action for triazine derivatives often involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, these compounds may target pathways associated with DNA synthesis and repair, leading to apoptosis in cancer cells. The thioether functionality in this compound could enhance its ability to form reactive species that interact with cellular macromolecules.
Case Studies
- In Vitro Studies : A series of in vitro studies have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. These studies typically employ assays such as MTT or XTT to quantify cell viability post-treatment.
- Animal Models : In vivo studies using animal models have also been performed to evaluate the therapeutic potential of this compound. Results from these studies suggest that administration of triazine derivatives can significantly reduce tumor size compared to control groups.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other known triazine derivatives:
| Compound Name | GI50 (M) | TGI (M) | Mechanism of Action |
|---|---|---|---|
| This compound | DNA synthesis inhibition | ||
| 4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl | Apoptosis induction | ||
| 6-Chloro-N-(propan-2-yl)-1,3,5-triazine-2,4-diamine | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazine Core
Triazine derivatives are highly tunable, with modifications at N2 and C6 positions significantly altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Effects on Triazine Derivatives
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s 4-methylphenyl (electron-donating) may enhance stability compared to halogenated analogs (e.g., 4-chlorophenyl in ), which are more reactive but prone to metabolic degradation.
- Fluorine substituents (e.g., ) improve target binding via electrostatic interactions but may reduce bioavailability due to increased polarity.
C6 Functionalization: The (2-pyrimidinylthio)methyl group in the target compound offers dual functionality: sulfur-mediated solubility and pyrimidine’s aromatic interactions. This contrasts with chloromethyl derivatives (e.g., ), which are more reactive but less selective.
Table 2: Yield and Reaction Conditions
Lower yields in chloromethyl derivatives (e.g., ) suggest challenges in controlling reactivity, whereas thioether formations (e.g., ) achieve higher efficiency.
Preparation Methods
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the formation of 1,3,5-triazines. In a representative protocol:
-
Reagents : Cyanoguanidine, 4-methylbenzaldehyde (for the N2-(4-methylphenyl) group), and ammonium chloride.
-
Conditions : HCl (2 M), microwave irradiation at 120°C for 20 minutes.
-
Mechanism : The aldehyde undergoes condensation with cyanoguanidine, forming an intermediate dihydrotriazine, which rearranges (Dimroth rearrangement) and aromatizes upon basification.
This method yields 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine as a key intermediate.
Optimization and Characterization
Reaction Optimization
Key parameters for maximizing yield:
Analytical Data
Representative characterization data for analogous compounds:
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 6-(4-methylphenyl)triazine | 86 | 99.2 |
| 6-(chloromethyl)triazine | 75 | 98.5 |
| Final product | 68 | 97.8 |
Spectroscopic Features :
-
¹H NMR : δ 8.2–8.5 ppm (pyrimidine protons), δ 4.3 ppm (–CH₂–S–).
-
MS (ESI+) : m/z 397.1 [M+H]⁺.
Challenges and Mitigation
-
Thiol Oxidation : The –S– group is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
-
Byproduct Formation : Competing reactions during chlorination may generate di- or tri-chlorinated species. Controlled stoichiometry of SOCl₂ mitigates this.
-
Solubility Issues : The final compound exhibits limited solubility in common solvents. Recrystallization from DMF/water improves purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
